molecular formula C15H16N2O2 B15041161 N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide

Cat. No.: B15041161
M. Wt: 256.30 g/mol
InChI Key: LAHULJJLKVINFL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom through a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is due to the presence of the azomethine group, which can coordinate with metal ions. The compound can also interact with biological targets, such as enzymes, by inhibiting their activity through binding to the active site .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide

Uniqueness

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the isopropyl group.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-11(2)13-7-5-12(6-8-13)10-16-17-15(18)14-4-3-9-19-14/h3-11H,1-2H3,(H,17,18)/b16-10+

InChI Key

LAHULJJLKVINFL-MHWRWJLKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.